![molecular formula C11H7FN2O B11895910 [(5-Fluoroquinolin-8-yl)oxy]acetonitrile CAS No. 88757-38-4](/img/structure/B11895910.png)
[(5-Fluoroquinolin-8-yl)oxy]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the class of fluorinated quinolines The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties
Métodos De Preparación
The synthesis of 2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroquinoline.
Nucleophilic Substitution: The 5-fluoroquinoline undergoes nucleophilic substitution with a suitable nucleophile to introduce the acetonitrile group.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a solvent such as dimethylformamide or acetonitrile.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of different functionalized quinoline derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex quinoline-based structures.
Aplicaciones Científicas De Investigación
2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as liquid crystals and organic semiconductors.
Biological Studies: It serves as a probe in biological studies to investigate enzyme inhibition and receptor binding.
Agriculture: The compound is studied for its potential use as an agrochemical, including herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, leading to the inhibition of DNA replication and transcription in microbial cells.
Comparación Con Compuestos Similares
2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile can be compared with other similar compounds, such as:
5-Fluoroquinoline: The parent compound, which lacks the acetonitrile group, has different chemical and biological properties.
8-Fluoroquinoline: Another fluorinated quinoline with the fluorine atom at a different position, leading to variations in reactivity and biological activity.
Fluoroquinolones: A class of compounds known for their broad-spectrum antibacterial activity, which includes drugs like ciprofloxacin and levofloxacin.
The uniqueness of 2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile lies in its specific substitution pattern and the presence of the acetonitrile group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
88757-38-4 |
|---|---|
Fórmula molecular |
C11H7FN2O |
Peso molecular |
202.18 g/mol |
Nombre IUPAC |
2-(5-fluoroquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H7FN2O/c12-9-3-4-10(15-7-5-13)11-8(9)2-1-6-14-11/h1-4,6H,7H2 |
Clave InChI |
LKYAPJMJUMCELD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)OCC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


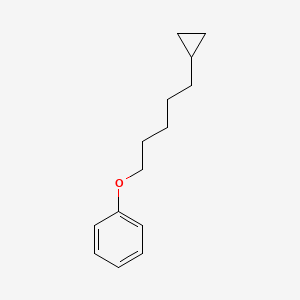

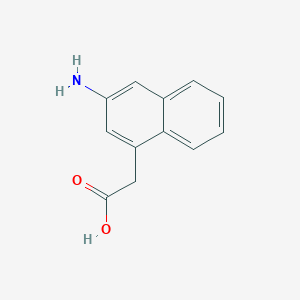
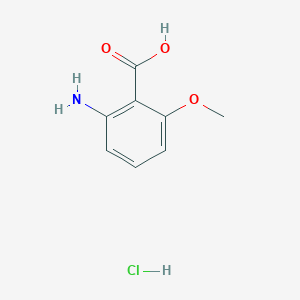
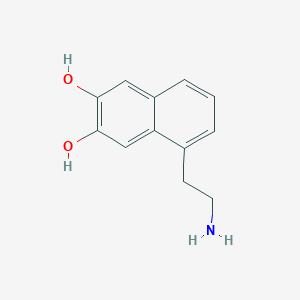
![6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B11895862.png)

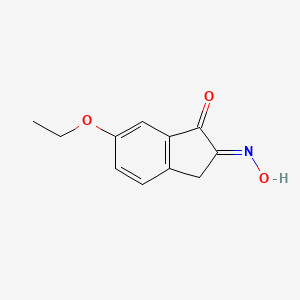


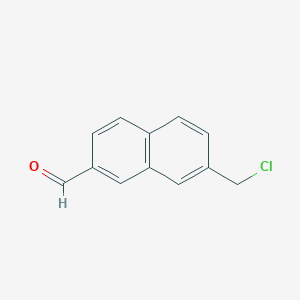
![(3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11895897.png)


